molecular formula C23H21BrN4O2 B10876044 4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10876044
M. Wt: 465.3 g/mol
InChI Key: ZHJPLPHHCAXNSU-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a bromophenyl group, a methoxyindole moiety, and a dihydropyrrolopyrazolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE likely involves multi-step organic synthesis. Key steps may include:

    Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.

    Synthesis of the methoxyindole moiety: This might be achieved through Fischer indole synthesis or other indole-forming reactions.

    Coupling reactions: The bromophenyl and methoxyindole intermediates could be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclization: The final step may involve cyclization to form the dihydropyrrolopyrazolone core.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the bromophenyl group or other reducible sites.

    Substitution: The bromine atom in the bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could replace the bromine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the indole moiety, which is common in many bioactive compounds.

Medicine

In medicine, it could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, it might find applications in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-5-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]-3-Methyl-4,5-Dihydropyrrolo[3,4-C]Pyrazol-6(1H)-One: Similar structure with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-5-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]-3-Methyl-4,5-Dihydropyrrolo[3,4-C]Pyrazol-6(1H)-One: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs, potentially leading to different biological activities or chemical behaviors.

Properties

Molecular Formula

C23H21BrN4O2

Molecular Weight

465.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H21BrN4O2/c1-13-20-21(27-26-13)23(29)28(22(20)14-3-5-16(24)6-4-14)10-9-15-12-25-19-8-7-17(30-2)11-18(15)19/h3-8,11-12,22,25H,9-10H2,1-2H3,(H,26,27)

InChI Key

ZHJPLPHHCAXNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

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